molecular formula C23H23BrN2O B11115058 {6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone

{6-Bromo-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B11115058
M. Wt: 423.3 g/mol
InChI Key: XCVDKAZWTRXSLZ-UHFFFAOYSA-N
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Description

6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a bromo group, a propan-2-yl phenyl group, and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate, with the reaction being carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, a propan-2-yl phenyl group, and a pyrrolidine-1-carbonyl group on the quinoline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3 g/mol

IUPAC Name

[6-bromo-2-(4-propan-2-ylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C23H23BrN2O/c1-15(2)16-5-7-17(8-6-16)22-14-20(23(27)26-11-3-4-12-26)19-13-18(24)9-10-21(19)25-22/h5-10,13-15H,3-4,11-12H2,1-2H3

InChI Key

XCVDKAZWTRXSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4

Origin of Product

United States

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